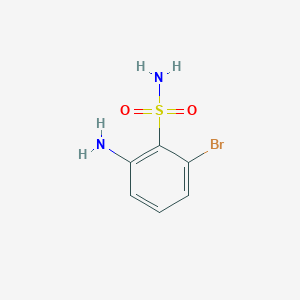

2-Amino-6-bromobenzenesulfonamide

描述

The Enduring Significance of Aryl Sulfonamides

Aryl sulfonamides are a cornerstone of contemporary organic chemistry and material science. nih.gov This class of compounds, characterized by a sulfonamide group directly attached to an aryl ring, is a privileged structural motif found in a wide array of pharmaceuticals. tandfonline.com Their prevalence is a testament to their unique chemical properties and their ability to interact with biological targets. Beyond medicine, aryl sulfonamides are integral to the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs). bldpharm.com The exploration of new methods for synthesizing functionalized aryl sulfonamides remains an active and important area of research. acs.orgrsc.orgmit.edu

The Critical Role of Isomerism and Substituents

The chemical behavior of sulfonamides is profoundly influenced by the arrangement of substituents on the aryl ring, a concept known as positional isomerism. nih.gov The specific placement of functional groups dictates the electronic and steric environment of the molecule, which in turn affects its reactivity, conformation, and biological activity. core.ac.ukmdpi.com For instance, the introduction of a substituent at the ortho position relative to the sulfonamide group can lead to significant changes in bond angles and conformational preferences due to steric hindrance or intramolecular interactions. core.ac.ukmdpi.com These substituent effects are a key consideration in the rational design of molecules with desired properties. nih.govresearchgate.net

Why 2-Amino-6-bromobenzenesulfonamide? A Bridge Between Structure and Utility

The compound this compound presents a compelling case for detailed investigation due to its specific structural features. The presence of an amino group and a bromine atom at the ortho-positions to the sulfonamide group creates a unique chemical environment. This specific substitution pattern is anticipated to influence its reactivity and potential for further chemical transformations. Understanding the interplay between the amino, bromo, and sulfonamide functionalities is crucial for unlocking its synthetic utility as a versatile building block for more complex molecules.

A Roadmap to Understanding

This article provides a comprehensive exploration of this compound, structured to deliver a thorough understanding of its chemical identity and potential. The following sections will delve into the detailed chemical and physical properties of this compound, providing a foundation for its application in advanced chemical synthesis.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 71254-69-8 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.1 g/mol |

| Melting Point | 152-154 °C |

| Physical Form | Powder |

Table 1: Key chemical and physical properties of this compound. sigmaaldrich.com

Detailed Research Findings

The structural arrangement of this compound, with its ortho-amino and bromo substituents, has a significant impact on its chemical behavior. In similar sulfonamide structures, the conformation around the N-S bond is often staggered, and the presence of ortho substituents can dictate the orientation of the sulfonamide group relative to the benzene (B151609) ring. iucr.orgnih.gov This can lead to specific intramolecular interactions that stabilize certain conformations. iucr.org

The amino group in the ortho position can participate in hydrogen bonding, either intramolecularly with the sulfonamide group or intermolecularly, influencing crystal packing. iucr.orgnih.gov The bromine atom, being an electron-withdrawing group, affects the acidity of the sulfonamide and amino protons and can also serve as a handle for further synthetic modifications through cross-coupling reactions.

While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for aryl sulfonamide synthesis often involve the reaction of an appropriate arylsulfonyl chloride with an amine or the direct functionalization of an aniline (B41778) derivative. tandfonline.comgoogle.com The synthesis of related brominated sulfonamides has been achieved through various synthetic strategies. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPALZAXAXCTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Bromobenzenesulfonamide

Overview of Established Synthetic Routes for Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides is a cornerstone of medicinal and materials chemistry. These routes often involve the introduction of the sulfonamide group onto a pre-functionalized aromatic ring or the modification of a parent benzenesulfonamide (B165840) structure.

Precursor Compounds and Starting Material Considerations for the 2-Amino-6-bromo Motif

The construction of the 2-amino-6-bromo arrangement on a benzenesulfonamide core necessitates a thoughtful selection of starting materials. A primary consideration is the directing effect of the substituents. The amino group (-NH₂) is a potent activating, ortho-, para-director, while the bromo (-Br) and sulfonyl (-SO₃H or -SO₂NH₂) groups are deactivating, with bromine being an ortho-, para-director and the sulfonyl group being a meta-director.

A common precursor strategy involves starting with an aniline (B41778) derivative. chemistrysteps.combyjus.comtestbook.com For the target molecule, 2-bromoaniline (B46623) could be a plausible starting point. However, direct sulfonation and subsequent amination present regioselectivity challenges. To control the reaction, the highly activating amino group is often protected, for instance, by acetylation to form an acetanilide. chemistrysteps.com This moderates the activating effect and provides steric hindrance, often favoring para-substitution. chemistrysteps.com

Another approach begins with a nitrobenzene (B124822) precursor. The nitro group is a strong deactivating, meta-director. This property can be harnessed to introduce other substituents before the nitro group is reduced to the desired amine functionality. For instance, starting with a brominated nitrobenzene could allow for controlled sulfonation, followed by reduction of the nitro group.

Sulfonation and Halogenation Strategies in Aromatic Systems

Sulfonation is a reversible electrophilic aromatic substitution typically achieved using concentrated sulfuric acid or fuming sulfuric acid (oleum). byjus.comallen.in The electrophile is sulfur trioxide (SO₃). The reversibility of this reaction allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions. allen.in

Halogenation, specifically bromination, is another key electrophilic aromatic substitution. It is often carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. However, in highly activated rings, such as aniline, the reaction can proceed rapidly without a catalyst, often leading to polysubstitution. chemistrysteps.combyjus.com To achieve selective monobromination of anilines, the amino group's activating influence is typically attenuated by converting it into an amide. chemistrysteps.com The steric bulk of the acetyl group can then direct bromination to the para position. For the synthesis of 2-Amino-6-bromobenzenesulfonamide, where ortho-bromination relative to the amino group is required, a different strategy involving directed ortho-lithiation or starting with an already brominated precursor might be necessary.

Amination Reactions in the Presence of Bromine and Sulfonamide Functionalities

The introduction of an amino group onto an aromatic ring already bearing bromo and sulfonamide groups can be accomplished through several methods. The most common is the reduction of a nitro group, which is compatible with both bromo and sulfonamide functionalities. Typical reducing agents include metals like iron (Fe) or tin (Sn) in acidic media, or catalytic hydrogenation.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the ring is sufficiently activated by electron-withdrawing groups. However, this is less common for the direct introduction of an amino group in this context. More modern approaches include copper-catalyzed amination reactions (Ullmann-type reactions), which have been shown to be effective for the amination of halo-benzene-fused heteroaromatic compounds and could be applicable to brominated benzenesulfonamides. nih.gov Studies on N-alkylation of azidobenzenesulfonamides also point towards advanced methods for forming C-N bonds in complex sulfonamide structures. acs.orgacs.org

Targeted Synthesis of this compound

The specific synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized intermediate. However, its synthesis can be planned using established principles of organic chemistry.

Retrosynthetic Analysis for the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.medeanfrancispress.com For this compound, several disconnections can be proposed.

Route A: C-S Bond Disconnection This is a common strategy for sulfonamides. Disconnecting the carbon-sulfur bond leads to 2-bromo-6-aminobenzene (or a protected version) as the key intermediate. This intermediate would then be subjected to sulfonation followed by amidation of the resulting sulfonyl chloride.

Route B: C-N Bond Disconnection (from the amino group) This approach involves the reduction of a nitro group as the final step. The precursor would be 2-bromo-6-nitrobenzenesulfonamide. This simplifies the synthesis as the deactivating and meta-directing nitro group can control the regiochemistry of earlier steps.

Route C: C-Br Bond Disconnection This route would start from 2-aminobenzenesulfonamide (B1663422) and introduce the bromine atom. However, due to the strong activating and ortho-, para-directing nature of the amino group, and the meta-directing nature of the sulfonamide group, achieving selective bromination at the C-6 position would be challenging and likely result in a mixture of products.

Based on controlling regioselectivity, Route B appears to be the most plausible and controllable synthetic strategy.

Optimization of Reaction Conditions for Enhanced Yield and Positional Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. While specific optimization data for this compound is scarce, general principles from related sulfonamide syntheses can be applied. mdpi.comresearchgate.netmdpi.com Key parameters to optimize include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the synthesis of substituted benzenesulfonamides, peptide coupling reagents or the use of specific bases can significantly impact the efficiency of the sulfonamide bond formation. semanticscholar.org In copper-catalyzed reactions, the choice of ligand and copper source is critical. researchgate.net

The following table illustrates typical parameters that would be optimized for a key step, such as the sulfonamide formation from a sulfonyl chloride and an amine, based on general literature procedures. semanticscholar.orgbrieflands.com

Table 1: Hypothetical Optimization of Sulfonamide Formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | DCM | 0 to RT | 4 | 85 |

| 2 | Triethylamine | DCM | 0 to RT | 6 | 78 |

| 3 | DIPEA | DMF | RT | 12 | 82 |

| 4 | Pyridine | THF | 0 to RT | 4 | 80 |

| 5 | K₂CO₃ | Acetonitrile | RT | 24 | 65 |

This table is a generalized representation based on common sulfonamide synthesis procedures and does not represent empirically validated data for the specific target compound.

Similarly, for a potential copper-catalyzed amination step, parameters such as the copper source, ligand, base, and solvent would need to be systematically varied to achieve optimal results, as demonstrated in various studies on Ullmann-type couplings. nih.gov

Exploration of Novel Catalytic Approaches for Bond Formation

The unique arrangement of functional groups in the this compound scaffold lends itself to innovative catalytic strategies for constructing new chemical bonds, particularly for the synthesis of fused heterocyclic systems like benzosultams. Benzosultams, which are bicyclic sulfonamides, are found in numerous biologically active compounds and can serve as chiral auxiliaries in asymmetric synthesis. researchgate.net

One novel approach involves a one-pot Sonogashira coupling followed by cyclization of 2-bromobenzenesulfonamides with terminal alkynes. organic-chemistry.org This method provides regioselective access to various substituted benzosultams. A further evolution of this concept is the rhodium-catalyzed C–H alkynylation and subsequent cyclization, which has also been explored for benzosultam synthesis. researchgate.net

Radical cyclization presents another modern catalytic pathway. N-Alkyl-N-allyl-2-bromobenzenesulfonamides, which can be derived from the parent scaffold, have been shown to undergo functionalization via selective E-cross-metathesis with various alkenes. A subsequent radical cyclization, often initiated by agents like 2,2'-azobis(iso-butyronitrile) (AIBN) with tris(trimethylsilyl)silane (B43935) (TTMSS), yields 4-substituted benzosultams in good yields. researchgate.net

Furthermore, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology has been applied to the N-alkylation of sulfonamides using alcohols as alkylating agents. beilstein-journals.org This environmentally friendly approach, often catalyzed by manganese complexes, allows for the efficient mono-N-alkylation of a wide array of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, producing water as the only byproduct. beilstein-journals.orgacs.org This method is directly applicable to the sulfonamide nitrogen of the this compound scaffold. acs.org

Derivatization Chemistry from the this compound Scaffold

The presence of the primary amino group, the sulfonamide moiety, and the aryl bromide allows for a rich derivatization chemistry, enabling the synthesis of a diverse library of compounds from a single starting scaffold.

Functional Group Interconversions at the Amino Moiety

The primary amino group at the C2 position is a key site for functionalization. Standard transformations applicable to anilines can be readily employed. For instance, acylation with acyl chlorides or anhydrides can convert the amine into a variety of amides. Reductive alkylation can transform the primary amine into secondary or tertiary amines, a process that maintains its charge state. nih.gov

Another powerful transformation is diazotization of the amino group to form a diazonium salt. This intermediate is highly versatile and can undergo a suite of Sandmeyer or related reactions to introduce a wide range of substituents, including halides (–Cl, –I), cyano (–CN), and hydroxyl (–OH) groups, thereby dramatically expanding the synthetic utility of the scaffold.

Modifications and Substitutions on the Sulfonamide Nitrogen

The sulfonamide nitrogen provides another handle for derivatization. It can be readily acylated or alkylated to introduce new functionalities. A number of Lewis acids, including Cu(OTf)₂, BiCl₃, and ZnCl₂, have been shown to effectively catalyze the acylation of sulfonamides using acyl chlorides or carboxylic anhydrides, tolerating a variety of functional groups. tandfonline.com

Recently, an efficient manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed. acs.org This method allows for the introduction of various alkyl groups onto the sulfonamide nitrogen under relatively mild conditions. For example, 4-iodobenzyl alcohol can be used as the alkylating agent, which installs an additional functional handle that can be used for subsequent cross-coupling reactions. acs.org This highlights the potential for sequential, site-selective modifications of the this compound core.

A study on Cu(OTf)₂-catalyzed reactions also revealed that N-acylsulfonamides can undergo a direct transacylation in the presence of excess acyl chlorides, allowing for the exchange of N-acyl groups. tandfonline.com This reactivity further underscores the synthetic flexibility of the sulfonamide moiety.

Exploiting the Bromo-Substituent in Cross-Coupling Reactions

The bromo-substituent at the C6 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. mdpi.com This reaction is highly versatile for creating biaryl structures. The development of highly active catalysts with sterically demanding phosphine (B1218219) ligands has enabled the coupling of challenging substrates, including those with basic amino groups like aminopyridines, which suggests that the 2-amino group in the target scaffold would be well-tolerated. organic-chemistry.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne to form an arylethynyl derivative. wikipedia.orgwashington.edu The reaction is typically run under mild, basic conditions. wikipedia.org The resulting alkynyl group is a versatile functional handle that can participate in further transformations. As noted previously, a one-pot Sonogashira coupling followed by cyclization is a known strategy for synthesizing benzosultams from 2-bromobenzenesulfonamides. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnumberanalytics.com This reaction has become a cornerstone of modern synthesis for accessing aryl amines and N-aryl heterocycles. organic-chemistry.org The development of various generations of catalyst systems, incorporating bidentate and sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this transformation. wikipedia.orgacsgcipr.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to the this compound Scaffold Data adapted from reactions on analogous aryl bromide substrates.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Biaryl | mdpi.com |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Aryl Alkyne | wikipedia.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl Amine | wikipedia.orgorganic-chemistry.org |

Multi-Component Reactions Utilizing the Ortho-Amino and Bromo Positions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for rapidly building molecular complexity. rug.nl The ortho-amino and bromo functionalities on the this compound scaffold make it an excellent candidate for such reactions, particularly for the synthesis of fused heterocyclic systems.

A notable example is a copper-catalyzed one-pot synthesis that combines a three-component cascade reaction of sulfonyl azides, alkynes, and a 2-bromoaniline with a subsequent intramolecular N-arylation. researchgate.net This sequence allows for the construction of functionalized benzimidazoles, demonstrating a powerful use of the ortho-bromoaniline motif in an MCR context.

Another strategy involves the three-component reaction of isocyanides, aryl sulfonamides, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction generates highly functionalized ketenimine sulfonamide conjugates, which are valuable intermediates for further synthetic transformations. acs.org Research has also shown that MCRs involving sulfonyl azides can be used to synthesize a variety of other heterocycles, such as 4-amino-2H-chromen-2-imines. acs.org These examples highlight the immense potential of using the functional groups within this compound as reactive partners in complex, one-pot transformations to generate diverse and valuable chemical entities.

Based on a comprehensive review of available scientific literature, a detailed structural and spectroscopic analysis for the specific chemical compound This compound (CAS No. 71254-69-8) is not publicly available. While this compound is known and commercially available, with a reported melting point of 152-154 °C, published research containing single-crystal X-ray diffraction data or Nuclear Magnetic Resonance (NMR) spectra could not be located. sigmaaldrich.com

The detailed analysis requested in the outline—including specific intramolecular parameters, hydrogen bonding networks, supramolecular assemblies, and spectroscopic shifts—requires experimental data from dedicated studies on this exact molecule.

Information is available for structurally related but distinct compounds, such as N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide. nih.govresearchgate.net This derivative, which contains a second aromatic ring and is substituted at the sulfonamide nitrogen, exhibits a staggered conformation about the N—S bond and forms inversion dimers through N—H⋯NH₂ hydrogen bonds. nih.gov However, these specific structural features are a direct consequence of its unique molecular structure and cannot be accurately extrapolated to the unsubstituted parent compound, this compound. The presence of a primary sulfonamide (-SO₂NH₂) in the target compound, as opposed to the secondary sulfonamide in the derivative, would lead to different hydrogen bonding patterns and crystal packing.

Due to the absence of the necessary primary research data for this compound, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Advanced Structural Elucidation and Solid State Analysis of 2 Amino 6 Bromobenzenesulfonamide

Spectroscopic Characterization for Structural Confirmation and Analysis

Infrared Spectroscopy for Vibrational Mode Analysis of Key Functional Groups

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Amino-6-bromobenzenesulfonamide, the IR spectrum is characterized by distinct absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the sulfonamide group (-SO₂NH₂), and the carbon-bromine bond (C-Br).

Based on established data for aromatic sulfonamides, the following vibrational modes are expected nih.govresearchgate.netdovepress.com:

Amino Group (-NH₂): The primary amine is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations are characteristic of the -NH₂ group.

Sulfonamide Group (-SO₂NH₂): This group presents several key bands. The N-H stretching vibration of the sulfonamide typically appears as a single sharp band around 3300-3200 cm⁻¹. Crucially, the sulfonyl moiety (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands, generally found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively dovepress.com.

Aromatic Ring: C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region.

Carbon-Bromine Bond (C-Br): The stretching vibration for the C-Br bond is found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of these expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 | |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3300 - 3200 |

| Asymmetric S=O Stretch | 1350 - 1300 | |

| Symmetric S=O Stretch | 1160 - 1140 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| Carbon-Bromine | C-Br Stretch | 600 - 500 |

This table presents expected values based on spectroscopic data for analogous sulfonamide compounds.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. The molecular weight of this compound (C₆H₇BrN₂O₂S) is 251.1 g/mol sigmaaldrich.com. In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251, with an accompanying M+2 peak of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of aromatic sulfonamides under mass spectrometry conditions is well-documented and typically involves several key pathways nih.gov. The molecular ion of this compound is expected to undergo fragmentation through processes such as:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides is the extrusion of a neutral SO₂ molecule (64 Da), which would lead to a significant fragment ion.

Cleavage of the Sulfonamide Bond: The C-S and S-N bonds are susceptible to cleavage. Breakage of the C-S bond would result in the formation of a brominated aminophenyl radical and the [SO₂NH₂]⁺ ion (m/z 80). Conversely, cleavage of the S-N bond can also occur.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da), resulting in a fragment ion corresponding to 2-aminobenzenesulfonamide (B1663422).

| Ion/Fragment | Proposed Formula | Expected m/z |

| Molecular Ion [M]⁺ | [C₆H₇BrN₂O₂S]⁺ | 251 / 253 |

| [M - SO₂]⁺ | [C₆H₇BrN₂]⁺ | 187 / 189 |

| [M - Br]⁺ | [C₆H₇N₂O₂S]⁺ | 172 |

| [SO₂NH₂]⁺ | [H₂NO₂S]⁺ | 80 |

This table presents predicted fragmentation patterns based on established principles for sulfonamides.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto a unique molecular surface, providing a detailed picture of how molecules interact with their neighbors. As no published crystal structure for this compound is currently available, the following discussion is based on detailed Hirshfeld analyses performed on structurally similar compounds, such as brominated benzenesulfonamide (B165840) derivatives iucr.orgnih.govnih.gov.

Contributions of Various Atomic Interactions to the Crystal Packing

Based on an analysis of a closely related isomer, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, the expected contributions from various atomic interactions can be illustrated nih.gov. The dominant contacts are typically those involving hydrogen atoms.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface |

| H···H | ~35% |

| O···H / H···O | ~18% |

| Br···H / H···Br | ~14% |

| C···H / H···C | ~14% |

| N···H / H···N | ~11% |

Data adapted from a Hirshfeld analysis of a structural isomer to illustrate typical quantitative assessment. nih.gov

These percentages highlight the prevalence of hydrogen-based contacts (H···H, O···H, Br···H, C···H, N···H), which collectively account for the vast majority of close contacts in the crystal, underscoring the critical role of hydrogen bonding in defining the crystal architecture nih.gov.

Halogen Bonding and its Role in Supramolecular Architecture

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. In the structure of this compound, the bromine atom attached to the aromatic ring is capable of forming such bonds.

Quantification of π-π Stacking and Dispersive Interactions

In addition to hydrogen and halogen bonds, π-π stacking interactions between the aromatic rings of adjacent this compound molecules are expected to contribute to the crystal packing. These interactions occur when the electron-rich π-systems of the phenyl rings align, typically in an offset or parallel-displaced fashion, to create an attractive force.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromobenzenesulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetic properties of 2-Amino-6-bromobenzenesulfonamide. These calculations provide a static, time-independent picture of the molecule, offering profound insights into its inherent characteristics.

Geometry Optimization and Global/Local Minima Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. This optimized structure represents the molecule's most probable conformation in the gas phase.

Conformational analysis further explores the molecule's flexibility by identifying various stable or metastable conformations (local minima) and the energy barriers that separate them. The presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups, attached to the brominated benzene (B151609) ring, allows for rotational freedom around the carbon-sulfur and carbon-nitrogen bonds. Theoretical studies can map out the potential energy surface as a function of these rotations, revealing the preferred spatial orientations of these functional groups relative to the aromatic ring and to each other. These analyses are crucial for understanding how the molecule might interact with biological targets or other molecules, as different conformations can exhibit distinct interaction profiles.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic behavior of this compound is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarizable and reactive.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's capacity to accept electrons. |

Electrostatic Potential Surface Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The MEP map uses a color spectrum to indicate different potential values: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely reveal a high electron density around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, making these areas potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive electrostatic potential, identifying them as likely sites for nucleophilic interactions or hydrogen bond acceptance. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution on the aromatic ring.

Molecular Dynamics Simulations and Conformational Landscape

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how this compound behaves over time in a given environment. These simulations solve Newton's equations of motion for the atoms of the molecule and its surroundings (e.g., a solvent), providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Dynamic Behavior of the Sulfonamide and Amino Groups in Various Chemical Environments

MD simulations can be employed to study the conformational flexibility of the sulfonamide and amino groups in different chemical milieus, such as in aqueous solution or a non-polar solvent. These simulations can track the rotational dynamics around the C-S and C-N bonds, revealing the preferred dihedral angles and the frequency of transitions between different conformational states. The presence of solvent molecules introduces explicit intermolecular interactions, such as hydrogen bonding between the sulfonamide/amino groups and water, which can significantly influence the conformational preferences observed in the gas phase. By analyzing the simulation trajectories, one can determine the average orientation of these functional groups and their range of motion, which is critical for understanding how the molecule presents itself for intermolecular interactions.

Simulation of Intermolecular Interactions and Self-Assembly Processes

Beyond the behavior of a single molecule, MD simulations are invaluable for investigating how multiple this compound molecules interact with each other. By simulating a system containing many of these molecules, researchers can study the non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic rings—that govern their association.

These simulations can predict whether the molecules are likely to remain dispersed in a solvent or to aggregate and form higher-order structures through self-assembly. The analysis of these simulations can identify the primary modes of interaction, for instance, the formation of hydrogen-bonded dimers or larger clusters. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, is a prime candidate for directing such self-assembly processes. By calculating the potential of mean force between two or more molecules, the thermodynamic stability of these aggregates can be assessed. This information is fundamental for understanding the material properties of the compound in the solid state and its behavior in solution at higher concentrations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

In the field of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the spectroscopic properties of molecules. researchgate.netresearchgate.netnih.gov For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions, when compared with experimental data, serve to validate the computational models and provide a deeper understanding of the molecule's electronic structure and vibrational modes. researchgate.netmdpi.com

Computational approaches, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various spectroscopic parameters. researchgate.netnih.gov While specific experimental and exhaustive computational studies on this compound are not extensively documented in publicly available literature, we can infer the expected spectroscopic characteristics based on studies of analogous compounds, such as halogenated benzenesulfonamides. researchgate.net

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, key vibrational modes would include the symmetric and asymmetric stretches of the sulfonyl group (SO₂), the stretching and scissoring vibrations of the amino group (NH₂), and various vibrations of the benzene ring.

A comparison of predicted and (hypothetical) experimental vibrational frequencies allows for the assignment of spectral bands. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental results. mdpi.com

Table 1: Predicted vs. Hypothetical Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Hypothetical Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3460 |

| N-H Symmetric Stretch | ~3350 | ~3365 |

| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 |

| S=O Asymmetric Stretch | ~1340 | ~1335 |

| S=O Symmetric Stretch | ~1160 | ~1155 |

| C-N Stretch | ~1300 | ~1290 |

| S-N Stretch | ~900 | ~895 |

| C-Br Stretch | ~650 | ~640 |

Note: The predicted values are illustrative and based on general frequency ranges for these functional groups in related molecules. The hypothetical experimental values are for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra involves calculating the chemical shifts of the ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for such calculations. researchgate.netnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus, making NMR a powerful technique for structure elucidation.

For this compound, computational models can predict the chemical shifts of the aromatic protons and carbons, as well as those of the amino group. The predicted shifts are typically referenced against a standard, such as Tetramethylsilane (TMS). nih.gov Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can be modeled computationally.

Table 2: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic H (adjacent to -SO₂NH₂) | ~7.8 | ~7.7 |

| Aromatic H (adjacent to -Br) | ~7.5 | ~7.4 |

| Aromatic H (meta to both) | ~7.2 | ~7.1 |

| Amino H₂ | ~5.0 | ~4.9 |

| ¹³C NMR | ||

| C-SO₂NH₂ | ~142 | ~141 |

| C-NH₂ | ~148 | ~147 |

| C-Br | ~115 | ~114 |

| Aromatic C-H | ~120-135 | ~120-135 |

Note: The predicted values are illustrative and based on typical chemical shifts for substituted benzene rings. The hypothetical experimental values are for comparative purposes.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, which includes UV-Vis spectra. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

The UV-Vis spectrum of this compound would be characterized by π→π* transitions within the benzene ring. The positions of the absorption bands are influenced by the substituents on the ring. Computational predictions can help in assigning these electronic transitions.

Table 3: Predicted vs. Hypothetical Experimental UV-Vis Absorption for this compound

| Transition | Predicted λ_max (nm) | Hypothetical Experimental λ_max (nm) |

| π→π | ~245 | ~250 |

| π→π | ~290 | ~295 |

Note: The predicted values are illustrative and based on typical electronic transitions for substituted benzenes. The hypothetical experimental values are for comparative purposes.

2 Amino 6 Bromobenzenesulfonamide As a Versatile Building Block in Organic Synthesis

Strategic Application in the Construction of Complex Organic Molecules

2-Amino-6-bromobenzenesulfonamide serves as a crucial starting material for synthesizing a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive amino group and a bromine atom, allows for sequential and diverse chemical transformations.

Precursor for Nitrogen-Containing Heterocycles (e.g., via reactions of the amino group)

The amino group in this compound is a key functional handle for the construction of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. kit.eduopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The reactivity of this primary amine allows for a variety of cyclization strategies. uobaghdad.edu.iq

One prominent application is in the synthesis of quinoxalines. These heterocycles, formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, are of high interest for their potential applications in pharmaceuticals and optoelectronics. kit.edu The amino group of this compound can be transformed into a diamine through further synthetic steps, setting the stage for quinoxaline (B1680401) ring formation.

Furthermore, the amino group can participate in reactions to form other heterocyclic systems like benzimidazoles and indazoles, which are valuable building blocks in drug discovery. kit.edu For instance, the reaction of the amino group with aldehydes can lead to the formation of imines, which can then undergo intramolecular cyclization to yield various heterocyclic cores. mdpi.com

The synthesis of substituted 1,4-benzothiazines, another class of medicinally important heterocycles, can also be envisioned starting from this compound. openmedicinalchemistryjournal.com The amino group can be diazotized and subsequently converted to a thiol, which can then react with an appropriate partner to form the thiazine (B8601807) ring.

Role in the Synthesis of Benzenesulfonamide-Derived Scaffolds

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a multitude of clinically used drugs. nih.govrsc.org this compound provides a direct entry into novel benzenesulfonamide-derived scaffolds. The presence of the amino and bromo substituents allows for extensive diversification of the core structure.

For example, the amino group can be acylated or sulfonylated to introduce a variety of side chains, leading to libraries of compounds for biological screening. uobaghdad.edu.iq The synthesis of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide illustrates the utility of the sulfonamide group in constructing complex heterocyclic systems. nih.goviucr.org

Moreover, the core benzenesulfonamide structure can be incorporated into larger, more complex molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the amino group can be used as a point of attachment for other molecular fragments. This dual reactivity makes this compound a valuable building block for creating diverse and complex benzenesulfonamide-based compounds. acs.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom on the benzene (B151609) ring of this compound is ideally suited for participation in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. researchgate.net

Suzuki-Miyaura, Stille, and Sonogashira Coupling Reactions

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation in organic synthesis. mdpi.comharvard.edu this compound can readily participate in Suzuki-Miyaura reactions, coupling with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 6-position. frontierspecialtychemicals.combeilstein-journals.orgrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules. mdpi.com

The Stille coupling offers another versatile method for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the bromine atom of this compound can be effectively coupled with various organostannanes under palladium catalysis. nih.govuwindsor.ca The Stille reaction is particularly useful for creating complex polycyclic aromatic systems and has been employed in the total synthesis of natural products. uwindsor.ca

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. This compound can be coupled with a wide range of terminal alkynes using a palladium catalyst, often in the presence of a copper co-catalyst, to yield 2-amino-6-(alkynyl)benzenesulfonamides. acs.orgresearchgate.netorganic-chemistry.org These products can then be further elaborated into more complex structures. A one-pot Sonogashira coupling followed by cyclization of 2-bromobenzenesulfonamides has been developed for the regioselective synthesis of benzosultams. acs.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronate esters) | C-C | Mild conditions, high functional group tolerance, commercially available reagents. mdpi.comharvard.edufrontierspecialtychemicals.combeilstein-journals.orgrsc.org |

| Stille | Organotin compounds (organostannanes) | C-C | Tolerates a wide variety of functional groups, stable organotin reagents. organic-chemistry.orglibretexts.orgnih.govuwindsor.ca |

| Sonogashira | Terminal alkynes | C-C (sp-sp2) | Direct synthesis of arylalkynes, mild reaction conditions. wikipedia.orgrsc.orgacs.orgresearchgate.netorganic-chemistry.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. numberanalytics.comacsgcipr.org The bromine atom of this compound can be effectively coupled with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, to generate substituted 2,6-diaminobenzenesulfonamide derivatives. organic-chemistry.orgtcichemicals.com

This transformation is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The reaction conditions are generally mild, and a variety of palladium catalysts and ligands have been developed to accommodate a broad substrate scope. acsgcipr.org The ability to introduce a second amino group with different substituents opens up numerous possibilities for creating novel molecular scaffolds with diverse properties.

Incorporation into Functional Materials and Chemical Probes

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for incorporation into functional materials and chemical probes.

The presence of both an electron-donating amino group and an electron-withdrawing sulfonamide group can lead to interesting photophysical properties, such as fluorescence. This makes them potential building blocks for the development of fluorescent probes for sensing and imaging applications. For instance, Schiff bases derived from related amino-substituted benzothiazoles have been shown to act as colorimetric sensors for anions. researchgate.net

The ability to undergo various cross-coupling reactions allows for the systematic modification of the molecule's structure and electronic properties. This tunability is crucial for designing materials with specific functions, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Nitrogen-containing heterocycles, which can be synthesized from this compound, are known to be important components in such materials. kit.edu

Furthermore, the sulfonamide moiety is a known zinc-binding group. rsc.org This property can be exploited in the design of chemical probes for detecting zinc ions or for developing inhibitors of zinc-containing enzymes. The ability to functionalize the aromatic ring through cross-coupling reactions provides a means to attach reporter groups or other functionalities to create highly specific probes.

Design Principles for Integration into Polymeric Structures

The incorporation of this compound into polymeric structures can be approached through several synthetic strategies, leveraging its distinct reactive sites. The design principles for creating polymers containing this building block are dictated by the choice of polymerization technique and the desired final polymer architecture.

The primary amino group and the bromine atom are the most probable sites for polymerization. The sulfonamide group, while generally less reactive in polymerization, plays a crucial role in imparting specific properties to the resulting polymer, such as pH-responsiveness. acs.orgresearchgate.net

Polycondensation Reactions:

The amino group of this compound allows for its use as a monomer in polycondensation reactions. It can react with difunctional monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. For instance, interfacial polycondensation of a diamine with a disulfonyl chloride is a known method for preparing polysulfonamides. researchgate.net Analogously, this compound could be reacted with a disulfonyl chloride to create a polysulfonamide with pendant bromo groups.

Cross-Coupling Reactions:

The bromine atom on the aromatic ring is a versatile handle for forming carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. This functionality is particularly useful for creating conjugated polymers, which are of interest for their electronic and optical properties. Suzuki or Stille coupling reactions could be employed by reacting the brominated monomer with a suitable difunctional coupling partner. For example, a Suzuki coupling reaction with a diboronic acid ester would yield a polyarylene backbone. Microwave-assisted Suzuki coupling has been shown to accelerate such polymerization processes significantly. researchgate.net

Post-Polymerization Modification:

Another design principle involves the synthesis of a polymer with reactive sites, followed by the grafting of this compound onto the polymer backbone. For instance, a polymer with activated ester or acyl chloride side chains could be synthesized first. Subsequent reaction with the amino group of this compound would attach the molecule as a pendant group. This approach allows for the introduction of the sulfonamide and bromine functionalities onto a pre-existing polymer scaffold. mdpi.com

Controlled Radical Polymerization:

To utilize the bromine atom for polymer synthesis via controlled radical polymerization, it could serve as an initiator for Atom Transfer Radical Polymerization (ATRP). This would involve first modifying the amino or sulfonamide group to attach a molecule with an active bromine initiator. However, a more direct approach would be to first synthesize a polymer and then functionalize it with this compound, leaving the bromine atom on the monomer unit available for subsequent ATRP initiation to form graft copolymers. tandfonline.com

The choice of synthetic route directly influences the final polymer's properties. The following table summarizes potential polymerization strategies and the resulting polymer characteristics.

| Polymerization Strategy | Reactive Group(s) Utilized | Potential Polymer Type | Key Properties |

| Polycondensation | Amino group | Polyamide, Polysulfonamide | Thermal stability, pH-responsiveness |

| Suzuki Coupling | Bromo group | Conjugated Polyarylene | Electronic/optical activity, Fire retardancy |

| Post-Polymerization Modification | Amino group | Graft Copolymer | Tunable functionality, Responsive coatings |

| ATRP Initiation | Bromo group (as initiator) | Graft Copolymer | Controlled architecture, block copolymers |

Synthesis of Chemically Responsive Molecules

The inherent chemical nature of the sulfonamide group makes this compound an excellent candidate for designing chemically responsive molecules, particularly those sensitive to pH. researchgate.netgoogle.comrsc.org Polymers containing sulfonamide groups are known to exhibit pH-dependent solubility and conformational changes. acs.orgmdpi.com

pH-Responsive Polymers:

The sulfonamide group (-SO₂NH₂) is weakly acidic, and its pKa can be tuned by the substituents on the aromatic ring. google.com In an acidic environment, the sulfonamide group remains protonated and largely un-ionized. As the pH increases, the sulfonamide proton can be abstracted, leading to a negatively charged sulfonyl amide anion. This change in ionization state dramatically alters the hydrophilicity of the polymer chain, leading to a response.

Polymers incorporating this compound are expected to be insoluble or collapsed in acidic to neutral aqueous solutions. Upon increasing the pH above the pKa of the sulfonamide group, the polymer chains would become charged, leading to electrostatic repulsion between the chains. This repulsion would cause the polymer to swell or dissolve. This behavior is the basis for creating "smart" hydrogels or nanoparticles that can release an encapsulated payload in response to a pH trigger.

The synthesis of such responsive polymers could be achieved by copolymerizing a vinyl-functionalized derivative of this compound with other monomers. For example, the amino group could be acylated with methacryloyl chloride to produce a polymerizable monomer. escholarship.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this monomer would yield well-defined polymers with tunable pH-responsiveness. acs.org

Dual-Responsive Systems:

The presence of multiple functional groups allows for the design of dual-responsive systems. For instance, the amino group could be modified with a thermoresponsive polymer chain, such as poly(N-isopropylacrylamide) (PNIPAM). The resulting graft copolymer would exhibit both pH-responsiveness due to the sulfonamide group and temperature-responsiveness from the PNIPAM grafts. Such dual-responsive materials have applications in more sophisticated drug delivery systems and sensors. researchgate.netacs.org

Functionalization via the Bromo Group:

The bromine atom provides a site for introducing other functionalities that can impart chemical responsiveness. For example, it can be converted to an organolithium or Grignard reagent, which can then react with a variety of electrophiles. Alternatively, it can be used in cross-coupling reactions to attach specific sensor molecules or other responsive units. This versatility allows for the creation of a wide array of tailored responsive materials from a single, versatile building block. The bromine atom also inherently imparts a degree of fire retardancy to the resulting polymer. wikipedia.orggoogle.com

The following table outlines research findings on related sulfonamide-containing responsive polymers, which can be extrapolated to predict the behavior of polymers derived from this compound.

| Polymer System | Stimulus | Observed Response | Potential Application | Reference |

| Methacryloyl sulfonamides | pH, CO₂ | Reversible solubility changes | Drug/gene delivery, Environmental remediation | acs.org |

| Sulfapyridine/Sulfamethoxypyridazine Copolymers | pH | Soluble/insoluble transition, nanoparticle association/dissociation | Pulsatile drug delivery, Sensors, Bioseparation | researchgate.net |

| Poly(acryl p-aminobenzenesulfonamideamidine-p-aminobenzenesulfonylamide) | Metal Ions | Chelating and pre-concentration of heavy metals | Wastewater treatment, Ore sample analysis | nih.gov |

| Styrene oxide with sulfonamide protecting group | Chemical cleavage | Generation of a reactive sulfonate moiety | Functional polymer synthesis | rsc.org |

Structure Reactivity Relationship Studies: a Chemical Perspective for 2 Amino 6 Bromobenzenesulfonamide

Influence of Molecular Conformation on Chemical Reactivity Profiles

The chemical reactivity of 2-Amino-6-bromobenzenesulfonamide, like other sulfonamide derivatives, is intricately linked to its molecular conformation. The spatial arrangement of the amino and sulfonamide groups, as well as the bromine atom on the benzene (B151609) ring, dictates the molecule's ability to interact with other reagents and participate in chemical reactions.

The presence of the ortho-amino and ortho-bromo substituents on the benzene ring further influences the molecule's preferred conformation. Intramolecular hydrogen bonding can occur between the amino group and the sulfonamide moiety, which can lock the molecule into a more rigid conformation. This, in turn, can affect the reactivity of both the amino and sulfonamide groups by altering their steric and electronic environments. The conformation of the sulfonamide bridge connecting two phenyl rings in various sulfonamide derivatives has been a subject of study, revealing its conformational flexibility. acs.orgacs.org

| Conformational Feature | Description | Potential Influence on Reactivity |

|---|---|---|

| N-S Bond Conformation | Typically staggered, with the nitrogen lone pair bisecting the O=S=O angle. researchgate.netiucr.orgresearchgate.net | Affects the steric accessibility of the sulfonamide nitrogen and the orientation of its lone pair for reactions. |

| C(Ar)-S Bond Rotation | The ortho-substituted carbon often bisects an O=S-N angle. iucr.orgresearchgate.net | Influences the orientation of the benzene ring relative to the sulfonamide group, impacting intramolecular interactions and the accessibility of ortho substituents. |

| Dihedral Angle Between Rings | Variable in N-aryl sulfonamides, affecting the overall molecular shape. researchgate.netiucr.orgresearchgate.net | Determines the proximity of substituents on different rings, potentially leading to through-space electronic effects or steric hindrance. |

| Intramolecular Hydrogen Bonding | Possible between the ortho-amino group and the sulfonamide moiety. | Can rigidify the conformation, reducing the reactivity of the involved functional groups by decreasing their availability for intermolecular interactions. |

Role of the Bromine Atom and Amino Group in Directing Chemical Transformations

The bromine atom and the amino group on the benzene ring of this compound are key functional groups that direct the course of its chemical transformations. Their electronic properties and positions on the aromatic ring significantly influence the molecule's reactivity in various reactions.

The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. However, in this compound, the positions ortho and para to the amino group are already substituted (with a bromine atom and a sulfonamide group). This steric hindrance and substitution pattern may limit further electrophilic substitution on the ring. The amino group can also act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.

The bromine atom (-Br) is a deactivating group but is also an ortho-, para-director. While it withdraws electron density from the ring through its inductive effect, its lone pairs can be donated to the ring via resonance. In electrophilic substitution reactions, the deactivating nature of the bromine atom would make the reaction slower compared to an unsubstituted benzene ring. The directing effect of the bromine atom would favor substitution at positions ortho and para to it. The bromine atom itself can be a site for reaction, for instance, in nucleophilic aromatic substitution reactions where it can be displaced by a strong nucleophile, although this typically requires harsh reaction conditions. evitachem.com It is also a key participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at its position.

The interplay between the activating amino group and the deactivating but ortho-, para-directing bromine atom, along with the strongly deactivating sulfonamide group, creates a complex reactivity profile for the aromatic ring. The outcome of a given reaction will depend on the nature of the reagent and the reaction conditions. For example, in reactions involving the amino group, its nucleophilicity might be modulated by the electron-withdrawing effects of the adjacent bromine and sulfonamide groups.

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Potential Chemical Transformations |

|---|---|---|---|

| Amino (-NH2) | Strongly activating, electron-donating | Ortho, Para | Acylation, alkylation, diazotization, nucleophilic attack |

| Bromine (-Br) | Deactivating, electron-withdrawing (inductive), weakly electron-donating (resonance) | Ortho, Para | Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Sulfonamide (-SO2NHR) | Strongly deactivating, electron-withdrawing | Meta | N-acylation, N-alkylation, deprotonation |

Conclusion and Future Directions in the Research of 2 Amino 6 Bromobenzenesulfonamide

Synthesis of Novel Derivatives with Tunable Chemical Reactivity

The primary amino group and the sulfonamide nitrogen of 2-Amino-6-bromobenzenesulfonamide are key handles for synthetic modification. Future work should focus on creating libraries of novel derivatives by targeting these sites to modulate the compound's electronic and steric properties.

N-Functionalization: The synthesis of N-substituted derivatives is a well-established strategy for modifying the properties of sulfonamides. juniperpublishers.com For this compound, this could involve reactions with various electrophiles to yield a diverse set of products. jcsp.org.pk For example, reaction with different alkyl or aryl halides could produce secondary or tertiary sulfonamides, potentially altering their biological activity and solubility. nih.gov

Amino Group Modification: The reactivity of the 2-amino group allows for the introduction of a wide range of functionalities. Acetylation, for instance, can be readily achieved by reacting the parent compound with acetic anhydride. nih.gov Further, diazotization followed by Sandmeyer-type reactions could replace the amino group with other substituents, although the ortho-bromo group might influence the reaction's feasibility and outcome.

Cyclization Reactions: The ortho-positioning of the amino and sulfonamide groups makes this compound a prime candidate for synthesizing cyclic sulfonamides, also known as sultams. researchgate.net These benzo-fused heterocyclic scaffolds are prevalent in many biologically active molecules. researchgate.net Catalytic C-H activation or other intramolecular cyclization strategies could be explored to construct novel benzosultam frameworks from this compound derivatives.

A proposed synthetic scheme could explore these modifications to generate a library of compounds with tailored characteristics.

Table 1: Proposed Novel Derivatives of this compound and Synthetic Strategies

| Derivative Class | Synthetic Strategy | Potential R-Groups/Reagents | Desired Property Modification |

| N-Alkyl/Aryl Sulfonamides | Reaction with electrophiles (e.g., alkyl halides, acyl chlorides) in the presence of a base. juniperpublishers.comjcsp.org.pk | Benzyl chloride, acetyl chloride, various substituted benzoyl chlorides. | Tune lipophilicity, introduce new pharmacophoric elements. |

| Cyclic Sulfonamides (Benzosultams) | Transition metal-catalyzed intramolecular C-H amination/cyclization. researchgate.net | Palladium or Rhodium catalysts. | Create rigid, conformationally constrained analogs for improved target binding. |

| Heterocyclic Hybrids | Condensation of the amino group with dicarbonyl compounds or other bifunctional reagents. | 2,5-hexanedione, ethyl acetoacetate. | Generate novel heterocyclic systems (e.g., pyrrole, pyrimidine) fused or linked to the sulfonamide core. iucr.org |

Advanced Spectroscopic and Diffraction Studies Under Non-Ambient Conditions

While standard characterization techniques like NMR and IR spectroscopy are essential first steps nih.govnih.gov, advanced analytical methods can provide deeper insights into the structural dynamics and intermolecular interactions of this compound and its derivatives.

Variable-Temperature and Solid-State NMR: These techniques can reveal information about conformational changes, tautomeric equilibria, and dynamic processes occurring in solution or the solid state. rsc.org For a molecule with multiple hydrogen bond donors and acceptors, understanding these dynamics is crucial.

X-ray Diffraction under Non-Ambient Conditions: Single-crystal X-ray diffraction provides a definitive molecular structure, including bond lengths, angles, and intermolecular hydrogen bonding networks that are critical for sulfonamides. royalsocietypublishing.orgiucr.org Performing these studies at variable temperatures or high pressures can uncover phase transitions and reveal how the crystal packing and hydrogen bond motifs respond to external stress. This is particularly relevant for understanding the physical stability and properties of potential materials. researchgate.net For example, analysis of related bromobenzenesulfonamide derivatives has shown the formation of hydrogen-bonded dimers in the crystal lattice. iucr.orgnih.gov

Table 2: Illustrative Crystallographic Data for a Related Bromobenzenesulfonamide Derivative This table presents crystal data for N-(2-amino-5-chlorophenyl)-2-bromobenzenesulfonamide, illustrating the type of detailed structural information that should be obtained for this compound. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀BrClN₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 13.657(1) |

| b (Å) | 14.361(2) |

| c (Å) | 7.0829(9) |

| β (°) | 100.75(1) |

| V (ų) | 1364.8(3) |

| Z | 4 |

| Key Feature | Molecules form inversion dimers via N-H···N hydrogen bonds. iucr.org |

Integration of Computational Methods for Predictive Chemical Synthesis and Materials Design

Computational chemistry is an indispensable tool for rationalizing experimental findings and guiding future research. rsc.org Its integration into the study of this compound can accelerate the discovery of new derivatives and materials.

Density Functional Theory (DFT) Calculations: DFT methods can be used to compute a wide range of molecular properties. nih.govacs.org For this compound, DFT could be used to:

Predict spectroscopic data (NMR, IR) to aid in the characterization of new derivatives. nih.gov

Calculate electronic properties like the HOMO-LUMO gap and molecular electrostatic potential (MEP) to understand reactivity and non-covalent interaction sites.

Model reaction mechanisms to optimize synthetic conditions for novel derivatives. acs.org

Predictive Synthesis and Machine Learning: The emerging field of predictive synthesis uses computational tools and machine learning to forecast reaction outcomes and suggest optimal synthetic routes. iastate.edumdpi.com By building a dataset from the synthesis of a library of this compound derivatives, machine learning models could be trained to predict the success of new reactions or identify the best conditions for achieving a desired product. beilstein-journals.org This data-driven approach can significantly reduce the experimental effort required for optimization. beilstein-journals.org

Broader Impact of this compound Research on Sulfonamide Chemistry and Synthetic Methodology

Sulfonamides are a cornerstone of medicinal chemistry and have found applications as a wide range of therapeutic agents. nih.gov Research into a relatively unexplored building block like this compound can have a significant impact on the field.

The unique ortho-amino-bromo arrangement offers opportunities for novel synthetic transformations that are not possible with other isomers. For example, the bromine atom can be a site for cross-coupling reactions, while the adjacent amino group can direct or participate in these transformations, leading to new, efficient methods for creating complex molecular architectures. researchgate.net

Furthermore, a systematic study of the synthesis and properties of this compound and its derivatives will contribute valuable structure-property relationship data to the broader field of sulfonamide chemistry. Understanding how the interplay of the ortho-substituents influences crystal packing, solubility, and biological activity can inform the design of future sulfonamide-based molecules for a variety of applications, from pharmaceuticals to functional organic materials. royalsocietypublishing.org

常见问题

Q. What are the common synthetic routes for preparing 2-Amino-6-bromobenzenesulfonamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves introducing the sulfonamide group to a brominated aniline derivative. A validated route starts with 2-bromobenzenesulfonyl chloride (CAS 2905-25-1), which reacts with ammonia or amines under controlled conditions. Key steps include:

- Sulfonamide Formation : Reacting the sulfonyl chloride with aqueous ammonia in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on stoichiometric ratios and reaction time .

Critical Parameters : - Temperature control to avoid hydrolysis of the sulfonyl chloride.

- Use of bases like triethylamine to neutralize HCl byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; sulfonamide NH₂ at δ 5.2–5.8 ppm) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₆H₆BrN₂O₂S: 272.93 g/mol) .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts include sulfonate esters (from alcohol impurities) and disubstituted amines (over-alkylation). Mitigation involves:

- Solvent Purity : Use anhydrous dichloromethane or DMF to prevent unintended alcohol reactions .

- Stoichiometric Control : Limit ammonia to 1.2 equivalents to avoid di- or tri-substitution .

- Reaction Monitoring : TLC (silica, eluent: ethyl acetate/hexane 3:7) to track reaction progress and terminate before byproduct dominance .

Q. How do the electronic effects of the bromo and amino substituents influence further functionalization of this compound?

- Methodological Answer :

- Bromine (Electron-Withdrawing) : Directs electrophilic substitution to the para position relative to itself (C-4). Example: Nitration yields 2-amino-4-nitro-6-bromobenzenesulfonamide .

- Amino Group (Electron-Donating) : Activates the ring for reactions like diazotization. However, steric hindrance at C-6 (bromo) limits coupling reactions .

Experimental Design : - Use DFT calculations to predict reactive sites.

- Validate with Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) under Pd catalysis .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affecting ionization of the sulfonamide group .

- Compound Purity : Trace solvents (e.g., DMF) interfering with fluorescence-based assays .

Resolution Protocol : - Reproduce assays using standardized conditions (pH 7.4, <1% DMSO).

- Validate purity via LC-MS before testing .

Data Contradiction Analysis

Q. Why do some studies report this compound as a carbonic anhydrase inhibitor, while others show no activity?

- Methodological Answer :

- Structural Analogues : The presence of bulky substituents (e.g., bromine at C-6) may sterically hinder binding to the enzyme’s active site .

- Protonation State : At physiological pH, the sulfonamide group (pKa ~10) remains deprotonated, reducing affinity for zinc-containing enzymes .

Validation Approach : - Compare inhibition data with analogues lacking bromine (e.g., 2-aminobenzenesulfonamide).

- Perform X-ray crystallography to analyze enzyme-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。